ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 790270-95-0
VCID: VC8473136
InChI: InChI=1S/C20H18ClNO3S/c1-4-25-20(24)17-10-18(14-5-7-16(21)8-6-14)26-19(17)22-12(2)9-15(11-23)13(22)3/h5-11H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)Cl)N3C(=CC(=C3C)C=O)C
Molecular Formula: C20H18ClNO3S
Molecular Weight: 387.9 g/mol

ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate

CAS No.: 790270-95-0

Cat. No.: VC8473136

Molecular Formula: C20H18ClNO3S

Molecular Weight: 387.9 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate - 790270-95-0

Specification

CAS No. 790270-95-0
Molecular Formula C20H18ClNO3S
Molecular Weight 387.9 g/mol
IUPAC Name ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylate
Standard InChI InChI=1S/C20H18ClNO3S/c1-4-25-20(24)17-10-18(14-5-7-16(21)8-6-14)26-19(17)22-12(2)9-15(11-23)13(22)3/h5-11H,4H2,1-3H3
Standard InChI Key LXCHBELRQSVJFD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)Cl)N3C(=CC(=C3C)C=O)C
Canonical SMILES CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)Cl)N3C(=CC(=C3C)C=O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises three distinct components:

  • Thiophene backbone: A five-membered aromatic ring containing sulfur, substituted at positions 2, 3, and 5.

  • 4-Chlorophenyl group: Attached at position 5 of the thiophene, this substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

  • 3-Formyl-2,5-dimethyl-1H-pyrrole: A pyrrole ring substituted with methyl groups at positions 2 and 5 and a formyl group at position 3, linked to the thiophene at position 2 .

The ethyl carboxylate ester at position 3 enhances solubility in organic solvents and serves as a potential site for hydrolysis to carboxylic acid derivatives .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number790270-95-0
Molecular FormulaC20H18ClNO3S\text{C}_{20}\text{H}_{18}\text{ClNO}_{3}\text{S}
Molecular Weight (g/mol)387.9
SynonymsDTXSID101123850, AKOS008024258

Synthesis and Reaction Pathways

Pyrrole Ring Formation

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using computational models (e.g., SwissADME):

  • logP: Estimated at 3.1–3.5, indicating moderate lipophilicity, suitable for membrane permeability in drug design .

  • Water Solubility: Poor (<0.1 mg/mL), necessitating organic solvents (e.g., DMSO, ethanol) for dissolution .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethodology
logP3.3XLogP3
Hydrogen Bond Donors1Molecular Structure
Polar Surface Area65.2 ŲDFT Calculations

Biological Activity and Applications

Material Science Applications

The conjugated thiophene-pyrrole system suggests utility in organic semiconductors. Similar compounds exhibit charge carrier mobilities of 0.5–1.2 cm²/V·s, making them candidates for organic field-effect transistors (OFETs) .

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